Antiaccelerator Cardiac Potency: Veratrosine vs Veratramine vs Jervine Head-to-Head I50 Comparison
In a direct head-to-head study using the canine heart-lung preparation with continuous l-epinephrine infusion (3 µg/min), veratrosine exhibited an I50 of approximately 0.1 mg for inhibition of epinephrine-induced cardiac acceleration. Under identical experimental conditions, the I50 for veratramine was 0.16 mg, and for jervine was 7.6 mg [1]. Veratrosine demonstrates approximately 1.6-fold higher potency than its aglycone veratramine and 76-fold higher potency than jervine in this assay system. Notably, the glycosides veratrosine and pseudojervine maintain the same order of potency as their respective aglycones, but with measurable quantitative differences that affect experimental dose selection [1].
| Evidence Dimension | Antiaccelerator potency (inhibition of epinephrine-induced cardiac acceleration) |
|---|---|
| Target Compound Data | I50 ≈ 0.1 mg |
| Comparator Or Baseline | Veratramine I50 = 0.16 mg; Jervine I50 = 7.6 mg |
| Quantified Difference | 1.6-fold more potent than veratramine; 76-fold more potent than jervine |
| Conditions | Canine heart-lung preparation; continuous l-epinephrine infusion at 3 µg/min |
Why This Matters
Researchers designing cardiovascular studies requiring precise antiaccelerator activity must account for the 1.6-fold potency difference between veratrosine and veratramine to avoid under- or over-dosing.
- [1] Krayer O. Studies on veratrum alkaloids. XII. A quantitative comparison of the antiaccelerator cardiac action of veratramine, veratrosine, jervine and pseudojervine. J Pharmacol Exp Ther. 1950;98(4):427-436. View Source
